N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDJEAYMDWBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17NO3S
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
- CAS Number : 2034563-58-9
The compound features a bifuran ring system, which is known for its diverse reactivity and potential interactions with biological targets.
Target Interactions
Research indicates that compounds with similar structures can interact with various biological targets, including proteins involved in metabolic pathways. The amide functional group in this compound can engage in hydrogen bonding, potentially altering the function of target proteins.
Biochemical Pathways
While specific pathways affected by this compound remain largely uncharacterized, the presence of the bifuran structure suggests potential interactions with enzymes and receptors involved in various physiological processes. This could include modulation of neurotransmitter systems or enzyme inhibition.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activities of related compounds. For example, N-benzyl acetamides have shown efficacy in models of seizure activity, indicating that modifications to the acetamide structure can enhance biological effects . The structure-activity relationship (SAR) studies suggest that substituents on the benzyl or furan rings can significantly influence anticonvulsant potency.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives containing furan rings have demonstrated activity against various bacterial strains. The bifuran structure may enhance this activity through increased hydrophobic interactions with microbial membranes .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for several reasons:
- Antimicrobial Activity : Preliminary studies indicate that N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .
- Anticancer Potential : Research into structurally related compounds has revealed potential anticancer activities. For example, compounds with similar functional groups have been evaluated against human cancer cell lines, showing IC50 values that suggest they may inhibit cancer cell proliferation effectively .
Biological Research
The unique structural features of this compound allow it to interact with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other bifuran derivatives that have been studied for their enzyme-modulating effects .
- Receptor Binding : The bifuran moiety can engage in π-π stacking interactions and hydrogen bonding with biological receptors, potentially influencing receptor activity and signaling pathways .
Materials Science
The compound's chemical properties make it suitable for applications in materials science:
- Polymer Development : this compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable linkages can lead to materials with specific mechanical or thermal characteristics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of N-substituted acetamides similar to this compound against various bacterial strains using the tube dilution method. Results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against resistant strains of bacteria .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, derivatives of compounds structurally related to this compound were tested against HCT116 colorectal carcinoma cells. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiadiazole Derivatives
Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () share the benzylthioacetamide backbone but replace the bifuran with a 1,3,4-thiadiazole ring. Key differences include:
- Electronic Effects : The thiadiazole ring is more electron-deficient than bifuran, altering reactivity in nucleophilic substitution or redox reactions.
- Synthetic Yields : Thiadiazole-based analogs (e.g., 5h, 5j in ) are synthesized in high yields (78–88%), indicating robust methods for benzylthio incorporation .
Naphthofuran Derivatives
Compounds like N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide () feature fused aromatic systems. Comparisons include:
Physicochemical Properties
The table below compares physical properties of selected analogs:
Key Observations :
Preparation Methods
Formation of the Bifuran Moiety
The bifuran structure is synthesized via cyclization and coupling reactions. A common approach involves reacting furan precursors with aldehydes under acidic or basic conditions. For example, 1-(benzofuran-2-yl)-2-bromoethanone can be coupled with salicylaldehyde in acetone using sodium hydride (NaH) as a base, yielding the bifuran scaffold.
Reaction Conditions:
Introduction of the Benzylthio Group
The benzylthio group is introduced via nucleophilic substitution or thiol-ene coupling. In one method, 2-chloroacetamide is reacted with benzyl mercaptan (C₆H₅CH₂SH) in the presence of a base like triethylamine (TEA):
$$
\text{ClCH}2\text{CONHR} + \text{C}6\text{H}5\text{CH}2\text{SH} \xrightarrow{\text{TEA}} \text{C}6\text{H}5\text{CH}2\text{SCH}2\text{CONHR} + \text{HCl}
$$
Key Parameters:
Acetamide Formation and Final Coupling
The bifuran and benzylthio intermediates are coupled via amide bond formation. N-([2,2'-bifuran]-5-ylmethyl)amine is reacted with 2-(benzylthio)acetyl chloride using a coupling agent such as HATU or DCC :
$$
\text{Bifuran-NH}2 + \text{ClCOCH}2\text{SCH}2\text{C}6\text{H}5 \xrightarrow{\text{HATU}} \text{Bifuran-NHCOCH}2\text{SCH}2\text{C}6\text{H}_5 + \text{HCl}
$$
Optimized Conditions:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: 0–25°C (ice bath to room temperature).
- Yield: 80–90%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
- Flash chromatography (silica gel, DCM/MeOH 95:5) achieves >95% purity.
- Recrystallization from ethanol/water mixtures removes unreacted starting materials.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal structure is available for this compound, analogous acetamide derivatives crystallize in triclinic space groups (e.g., P1) with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.
Applications and Derivatives
This compound serves as a precursor for:
- Antimicrobial agents : Bisbenzofuran derivatives exhibit activity against Mycobacterium tuberculosis.
- Anticancer compounds : Acetamide-modified furans inhibit tumor cell proliferation (IC₅₀: 10–50 μM).
- Materials science : Bifuran cores are used in organic semiconductors due to their π-conjugated systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide?
- Methodological Answer : The synthesis involves three critical steps:
Benzylthio Intermediate Formation : React benzyl chloride with thiourea to yield benzylthiourea, followed by hydrolysis to generate benzylthiol.
Acetamide Backbone Construction : React benzylthiol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form 2-(benzylthio)acetamide.
Bifuran Coupling : Introduce the [2,2'-bifuran]-5-ylmethyl group via nucleophilic substitution using sodium hydride as a base and DMF as a solvent.
Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., thioether S-CH₂ at δ 3.8–4.2 ppm) and carbon backbone.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12).
- IR Spectroscopy : Identifies amide C=O (1650–1700 cm⁻¹) and furan C-O-C (1010–1050 cm⁻¹).
- X-ray Crystallography : Resolves spatial arrangement of the bifuran and benzylthio moieties if crystallizable .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using HeLa or MCF-7 cells (IC₅₀ determination).
- Antimicrobial Testing : Broth microdilution against S. aureus or E. coli (MIC values).
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9).
Include vehicle controls (DMSO <0.1%) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- Methodological Answer :
- Modify Substituents : Replace benzylthio with methylthio or phenylthio to assess hydrophobicity effects.
- Vary Bifuran Substituents : Introduce electron-withdrawing groups (e.g., nitro) to the furan rings to alter π-π stacking.
- Assay Parallelization : Test derivatives against panels of cancer cell lines and enzymatic targets (e.g., COX-2, HDACs) to identify selectivity.
Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (ATCC-verified), passage numbers, and serum-free media during cytotoxicity tests.
- Purity Validation : Employ HPLC-DAD (≥98% purity) and elemental analysis to exclude batch variability.
- Meta-Analysis : Cross-reference data with analogs (e.g., 2-(benzylthio)-N-(pyrazinylmethyl)acetamide) to isolate pharmacophoric contributions .
Q. How can computational chemistry enhance pharmacological profiling?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with tubulin) to assess binding stability over 100 ns trajectories.
- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability using partial least squares regression.
- DFT Calculations : Evaluate electron density maps to guide substitutions (e.g., fluorination at bifuran positions) for enhanced target engagement .
Q. What challenges arise during scale-up synthesis for preclinical studies?
- Methodological Answer :
- Yield Optimization : Replace DMF with THF to simplify solvent removal; use microwave-assisted synthesis for faster coupling (50% yield improvement).
- Purification : Transition from column chromatography to recrystallization (ethanol/water) for gram-scale batches.
- Process Monitoring : Implement PAT tools (e.g., ReactIR) for real-time reaction tracking and impurity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
